molecular formula C10H17N3O2S B13956750 N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide

N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide

Cat. No.: B13956750
M. Wt: 243.33 g/mol
InChI Key: GUEKYXHJHBOCGM-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of cyclopropylamine with 1-ethyl-1H-imidazole-2-carbaldehyde, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The imidazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-ethyl-1H-imidazole-2-carbaldehyde
  • Cyclopropylamine
  • N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide

Comparison: N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of both the cyclopropyl and ethyl groups attached to the imidazole ring. This structural feature enhances its binding affinity and specificity compared to similar compounds.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N-cyclopropyl-1-(1-ethylimidazol-2-yl)ethanesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-3-13-7-6-11-10(13)8(2)16(14,15)12-9-4-5-9/h6-9,12H,3-5H2,1-2H3

InChI Key

GUEKYXHJHBOCGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)S(=O)(=O)NC2CC2

Origin of Product

United States

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